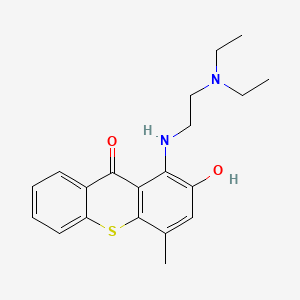
9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl-: is a complex organic compound with the molecular formula C19H22N2OS. This compound is known for its unique structure, which includes a thioxanthone core substituted with a diethylaminoethylamino group, a hydroxy group, and a methyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- typically involves the following steps:
Formation of the Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Hydroxylation and Methylation: The hydroxy and methyl groups are introduced through selective hydroxylation and methylation reactions, respectively.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the thioxanthone core, potentially converting it to thioxanthene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce thioxanthene derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine: In biological and medical research, 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- is studied for its potential pharmacological activities. It has shown promise as an antischistosomal agent and may have other therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit P-glycoprotein, a protein involved in drug resistance, thereby enhancing the efficacy of certain therapeutic agents . The compound’s effects are mediated through various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Hycanthone: A metabolite of lucanthone, known for its antischistosomal activity.
2,4-Diethyl-9H-thioxanthen-9-one: Another thioxanthone derivative with different substituents.
1-((2-(Diethylamino)ethyl)amino)-4-methyl-9H-thioxanthen-9-one: A closely related compound with a similar structure but different functional groups.
Uniqueness: The uniqueness of 9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-2-hydroxy-4-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
80568-19-0 |
|---|---|
Fórmula molecular |
C20H24N2O2S |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C20H24N2O2S/c1-4-22(5-2)11-10-21-18-15(23)12-13(3)20-17(18)19(24)14-8-6-7-9-16(14)25-20/h6-9,12,21,23H,4-5,10-11H2,1-3H3 |
Clave InChI |
KAEPIGKWCOVABV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3S2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


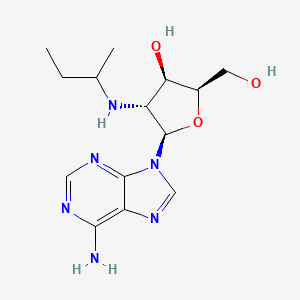
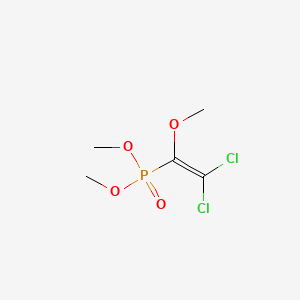
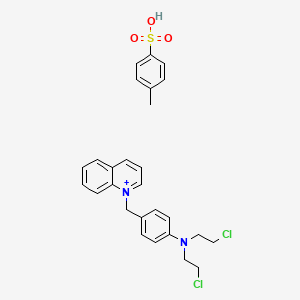

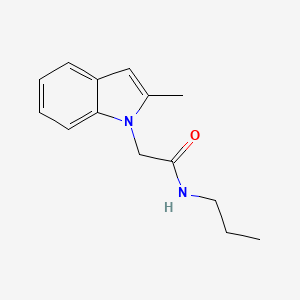
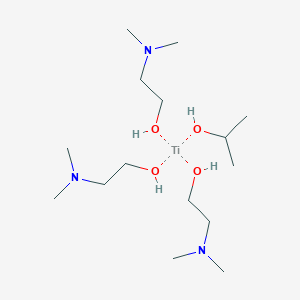


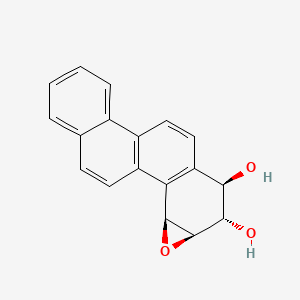
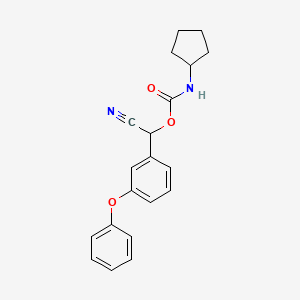
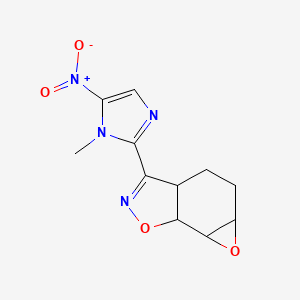
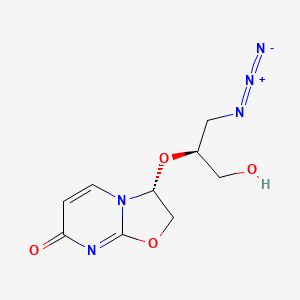

![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
